Rac threo-Dihydro Bupropion-d9 is a deuterated analog of bupropion, which is primarily used as an antidepressant and smoking cessation aid. The presence of deuterium in this compound allows for enhanced differentiation in analytical techniques, making it a valuable tool in scientific research. This compound serves as an internal standard for quantifying bupropion and its metabolites in biological samples, facilitating studies on drug metabolism and pharmacokinetics.
Rac threo-Dihydro Bupropion-d9 is derived from bupropion hydrochloride through a reduction process. The synthesis typically utilizes specific enzymes such as 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases to achieve the transformation from bupropion to its dihydro form.
This compound falls under the category of deuterated pharmaceuticals and is classified as a research chemical. It is not intended for direct therapeutic use but rather as a reference standard in analytical chemistry and pharmacological studies.
The synthesis of rac threo-Dihydro Bupropion-d9 involves the following steps:
Rac threo-Dihydro Bupropion-d9 has the following molecular characteristics:
The structure consists of a 3-chlorophenyl ring attached to a central carbon chain with a nitrogen atom and an alcohol group. The incorporation of deuterium atoms replaces nine hydrogen atoms within the molecule, enhancing its mass for analytical differentiation.
Rac threo-Dihydro Bupropion-d9 undergoes several chemical reactions:
While rac threo-Dihydro Bupropion-d9 itself does not have a known mechanism of action, it serves as a tracer in studies examining bupropion's effects on neurotransmission.
The pharmacokinetic properties of rac threo-Dihydro Bupropion-d9 are expected to mirror those of bupropion, characterized by good gastrointestinal absorption and extensive first-pass metabolism.
Rac threo-Dihydro Bupropion-d9 has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3